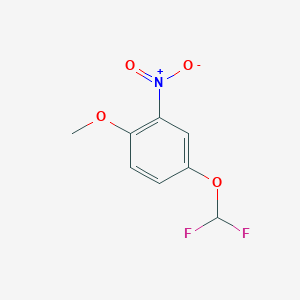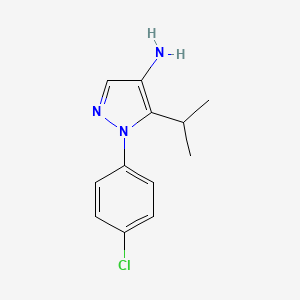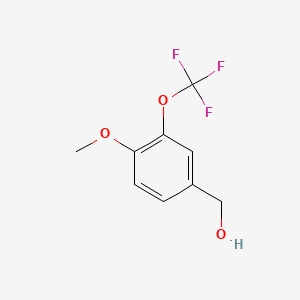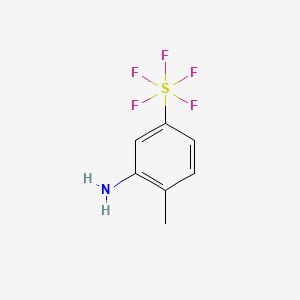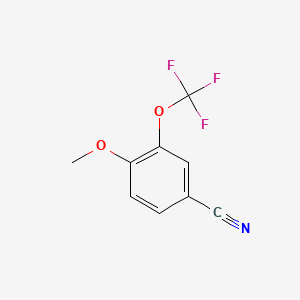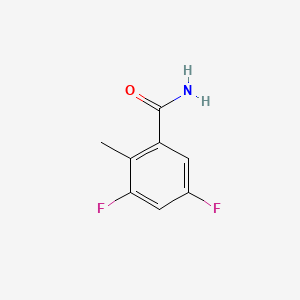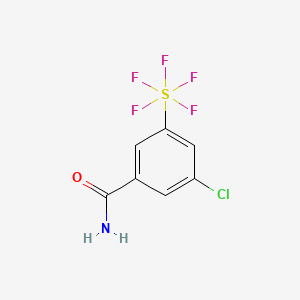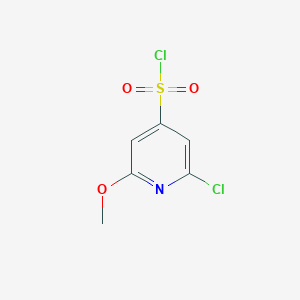
2-Chloro-6-methoxypyridine-4-sulfonyl chloride
Overview
Description
Scientific Research Applications
Spectroscopic Study in Sulfonylation : A study by Dykun et al. (2021) examined the sulfonylation of gossypol with tosyl chloride, which included 4-methoxypyridine N-oxide and triethylamine. It revealed that 4-methoxypyridine N-oxide is a more effective catalyst compared to triethylamine for selective tosylation, leading to the creation of 7,7′-ditosyloxygossypol (Dykun, Anishchenko, Redko, & Rybachenko, 2021).
Ionic Liquid for Synthesis : Velpula et al. (2015) described 1-Sulfopyridinium chloride as an efficient and recyclable ionic liquid for synthesizing fused 3,4-dihydropyrimidin-2(1H)-ones and thiones through a modified Biginelli reaction (Velpula, Banothu, Gali, Deshineni, & Bavantula, 2015).
Antimicrobial Activity of Derivatives : Mohamed (2007) synthesized 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and studied their reactivity, finding that some derivatives exhibited significant antibacterial activities (Mohamed, 2007).
Vibrational and Electronic Spectra Analysis : Arjunan et al. (2011) conducted a study on the vibrational and electronic spectra of 2-chloro-6-methoxypyridine, providing insights into the structural and spectral characteristics influenced by substituents (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).
Synthesis of Pyrimidine Derivatives : Mallikarjunaswamy et al. (2017) synthesized novel pyrimidine derivatives and evaluated their antimicrobial activity, characterizing them using various spectral studies (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).
Lithiation Studies : Gros et al. (2003) investigated the lithiation pathway of 2-chloro and 2-methoxypyridine, proposing a mechanism involving precomplexation and formation of a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).
properties
IUPAC Name |
2-chloro-6-methoxypyridine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-12-6-3-4(13(8,10)11)2-5(7)9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYUIMJOXTWTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxypyridine-4-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



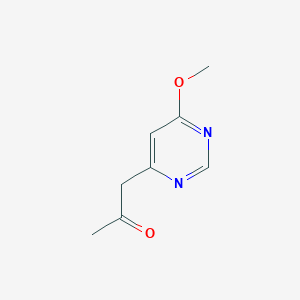
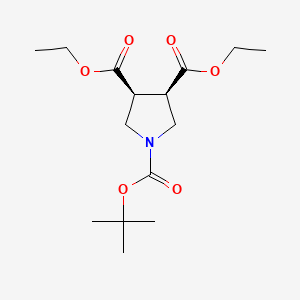
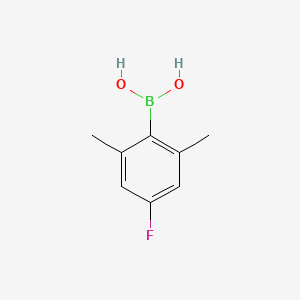
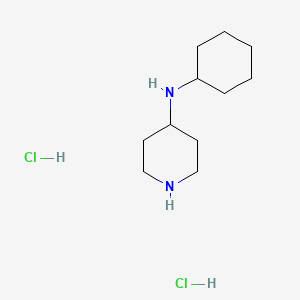
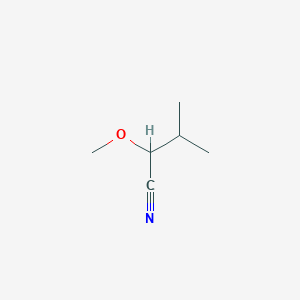
![5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B1425917.png)
